4-[Di(1H-pyrrol-2-yl)methyl]phenol
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Overview
Description
4-[Di(1H-pyrrol-2-yl)methyl]phenol is an organic compound with the molecular formula C15H14N2O It is characterized by the presence of a phenol group attached to a di(1H-pyrrol-2-yl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Di(1H-pyrrol-2-yl)methyl]phenol typically involves the reaction of pyrrole with 4-hydroxybenzaldehyde. The reaction proceeds via a condensation mechanism, where the aldehyde group of 4-hydroxybenzaldehyde reacts with the pyrrole to form the desired product. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[Di(1H-pyrrol-2-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenol ring or the pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenol or pyrrole derivatives.
Scientific Research Applications
4-[Di(1H-pyrrol-2-yl)methyl]phenol has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[Di(1H-pyrrol-2-yl)methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the pyrrole rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
- 4-Hydroxyphenyldipyrromethane
- Meso-(4-hydroxyphenyl)dipyrromethane
- Phenol, 4-(di-1H-pyrrol-2-ylmethyl)
Comparison: 4-[Di(1H-pyrrol-2-yl)methyl]phenol is unique due to the specific arrangement of the pyrrole and phenol groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
414866-50-5 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]phenol |
InChI |
InChI=1S/C15H14N2O/c18-12-7-5-11(6-8-12)15(13-3-1-9-16-13)14-4-2-10-17-14/h1-10,15-18H |
InChI Key |
IXZWRLHFUZCWID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)O)C3=CC=CN3 |
Origin of Product |
United States |
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